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Compound of Interest

Compound Name:
5-Chloro-6-

(ethoxycarbonyl)nicotinic acid

CAS No.: 1198475-22-7

Cat. No.: B1391001 Get Quote

Molecular Identity & Structural Context
This compound is a 2,3,5-substituted pyridine derivative. While nomenclature can vary based

on priority rules, the name "Nicotinic acid" anchors the carboxylic acid at position 3.

IUPAC Name: 5-Chloro-6-(ethoxycarbonyl)pyridine-3-carboxylic acid

Alternative Name: 3-Chloro-5-carboxy-2-pyridinecarboxylic acid ethyl ester

CAS Number: 1198475-22-7[1]

Molecular Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

H

ClNO

Molecular Weight: 229.62 g/mol [1]

Structural Core: Pyridine ring substituted with:

C3: Carboxylic Acid (-COOH)
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C5: Chlorine (-Cl)[2][3]

C6: Ethyl Ester (-COOCH

CH

)

Critical Differentiation: Do not confuse this molecule with 5-Chloro-6-[4-

(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2), which is a much larger

intermediate for Avatrombopag. The molecule discussed here is the smaller, aromatic building

block.

Synthesis & Impurity Profile
Understanding the origin of the sample is vital for interpreting spectra, particularly for identifying

"ghost" peaks from precursors.

Synthesis Route: typically involves the partial esterification of 5-chloropyridine-2,3-

dicarboxylic acid (5-chloroquinolinic acid) or the selective hydrolysis of the diethyl ester.

Common Impurities:

Diester: 5-Chloro-pyridine-2,3-dicarboxylic acid diethyl ester (Look for 2x Ethyl signals in

NMR).

Diacid: 5-Chloro-pyridine-2,3-dicarboxylic acid (Loss of ethyl signals, broad OH).

Regioisomer: 5-Chloro-2-(ethoxycarbonyl)nicotinic acid (Ester at C3, Acid at C2).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Recommendation:DMSO-d

is required due to the low solubility of the free carboxylic acid in CDCl

.

H NMR Analysis (400 MHz, DMSO-d )
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The molecule possesses two aromatic protons in a meta-relationship, creating a distinct

coupling pattern.

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

COOH 13.5 - 14.0 Broad Singlet 1H -

Exchangeabl

e acidic

proton.

H-2 9.05 - 9.15 Doublet (d) 1H

Most

deshielded;

to N,

to COOH.

H-4 8.45 - 8.55 Doublet (d) 1H

Deshielded

by COOH

and Cl;

to N.

OCH 4.38 - 4.45 Quartet (q) 2H
Methylene of

ethyl ester.

CH 1.32 - 1.38 Triplet (t) 3H
Methyl of

ethyl ester.

Interpretation Guide:

The H-2 Singularity: The proton at position 2 is flanked by the ring Nitrogen and the

Carboxylic acid. This "double deshielding" pushes it past 9.0 ppm, a hallmark of 3-

substituted pyridines.

Meta-Coupling: The small coupling constant (~1.8 Hz) between H-2 and H-4 confirms they

are separated by one carbon (meta position) and not adjacent.

C NMR Analysis (100 MHz, DMSO-d )
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Key diagnostic features are the two distinct carbonyl signals and the C-Cl carbon.

Carbon Type
Shift (

, ppm)
Assignment

C=O (Acid) 164.5
Carboxylic acid carbonyl (C3-

COOH).

C=O (Ester) 163.0 Ester carbonyl (C6-COOEt).

C-2 150.2
Aromatic CH (

to N).

C-6 148.5
Quaternary C (

to N, ipso to Ester).

C-4 137.8 Aromatic CH.

C-5 133.5 Quaternary C (ipso to Cl).

C-3 129.0 Quaternary C (ipso to COOH).

OCH 62.5 Ester methylene.

CH 14.2 Ester methyl.

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive/Negative Mode.

Fragmentation Logic
The chlorine atom provides a definitive isotopic signature.

Molecular Ion (M+H):

230 (for

Cl) and 232 (for
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Cl).

Isotope Ratio: The peak height ratio of M : (M+2) must be approximately 3:1, confirming the

presence of one Chlorine atom.

Key Fragments (ESI+)
[M+H]

: 230.0

[M+H - C

H

]

: 202.0 (McLafferty rearrangement of ethyl ester).

[M+H - EtOH]

: 184.0 (Formation of acylium ion or anhydride).

[M+H - CO

]

: 186.0 (Decarboxylation of the acid, common in pyridyl acids).

Molecular Ion
[M+H]+ = 230

Loss of Ethyl
[M+H - 28]+ = 202

- C2H4

- H2O

Decarboxylation
[M+H - 44]+ = 186

- CO2

Loss of Ethanol
[M+H - 46]+ = 184

- H2O

Click to download full resolution via product page

Figure 1: Predicted ESI(+) fragmentation pathway for 5-Chloro-6-(ethoxycarbonyl)nicotinic
acid.
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Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state).

The IR spectrum is dominated by the competition between the free acid and the conjugated

ester.

Wavenumber (cm

)
Vibration Mode Description

3300 - 2500 O-H Stretch

Very broad, "hump"

characteristic of carboxylic acid

dimers.

1745 - 1735 C=O Stretch (Ester) Sharp, higher frequency band.

1715 - 1700 C=O Stretch (Acid)

Strong band, often overlapping

with ester but slightly lower

freq.

1580, 1550 C=C / C=N Stretch Pyridine ring breathing modes.

1250 - 1200 C-O Stretch
Ester C-O-C asymmetric

stretch.

760 - 740 C-Cl Stretch
Characteristic halo-aromatic

band.

Experimental Protocol: Sample Preparation
To ensure spectral fidelity, follow this preparation workflow.

Protocol A: NMR Sample Prep
Drying: Dry 20 mg of the sample in a vacuum oven at 40°C for 2 hours to remove trace

water/solvents (water peak at 3.33 ppm in DMSO can obscure signals).

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).
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Homogenization: Sonicate for 30 seconds. The compound should fully dissolve. If turbidity

persists, filter through a glass wool plug directly into the NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to allow full relaxation of the acidic proton for accurate integration.

Protocol B: LC-MS Prep
Diluent: Use Acetonitrile:Water (50:50) with 0.1% Formic Acid.

Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Gradient: 5% to 95% ACN over 5 minutes. The free acid may tail slightly; Formic acid

modifier is crucial to protonate the carboxylate and improve peak shape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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